(11E)-Tetradecen-1-ol-d5
Description
(11E)-Tetradecen-1-ol-d5 is a deuterated analog of (11E)-Tetradecen-1-ol, a 14-carbon unsaturated alcohol with a trans double bond at the 11th position. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium (²H), typically at non-labile positions to enhance stability. This isotopic labeling is critical in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard due to its near-identical chemical behavior but distinct mass signature compared to the non-deuterated form .
Properties
CAS No. |
199013-43-9 |
|---|---|
Molecular Formula |
C₁₄H₂₃D₅O |
Molecular Weight |
217.4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of (11E)-Tetradecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms with deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(11E)-Tetradecen-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (11E)-Tetradecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (11E)-Tetradecen-1-al-d5
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(11E)-Tetradecen-1-ol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Mechanism of Action
The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways where it acts as a tracer to study the dynamics of lipid metabolism. The deuterium labeling allows for precise tracking using mass spectrometry, providing insights into the metabolic fate of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between (11E)-Tetradecen-1-ol-d5 and related compounds:
*Estimated molecular weight based on non-deuterated (11E)-Tetradecen-1-ol (C₁₄H₂₈O, MW 214.37) + 5 deuterium atoms (5 × 2.014 = 10.07).
Key Observations:
- Chain Length : Increasing carbon chain length (e.g., C14 → C18) reduces volatility, impacting pheromone dispersal efficiency in biological systems .
- Functional Groups : Acetate derivatives (e.g., (11E)-Tetradecenyl acetate) exhibit higher stability than alcohols, making them more suitable for environmental release in pheromone applications .
- Deuterium Effects : The isotopic substitution in this compound minimally alters chemical reactivity but provides a distinct mass signature for traceability in metabolic or environmental studies .
Stereochemical and Positional Isomerism
Evidence from moth pheromone receptors demonstrates that minor structural changes—such as double bond geometry (E/Z) or position—significantly affect biological activity:
- Example 2 : In Ostrinia scapulalis, OscarOR4 is tuned to (11E)-Tetradecenyl acetate, indicating species-dependent preferences for geometric isomers .
These findings suggest that this compound, while biologically inert in some systems, could serve as a probe to study receptor selectivity without interfering with native signaling pathways.
Isotopic vs. Non-Isotopic Analogs
Deuterated compounds like this compound are pivotal in:
- Quantitative Analysis : Used as internal standards in GC-MS to account for matrix effects and instrument variability .
- Metabolic Tracing : Deuterium labeling allows tracking of metabolic pathways without isotopic interference, unlike radioactive labels.
In contrast, non-deuterated analogs (e.g., (11E)-Tetradecen-1-ol) are employed in pheromone blends for pest control due to their natural bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
